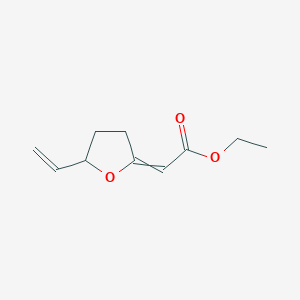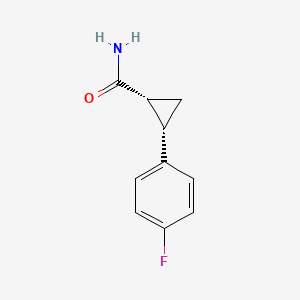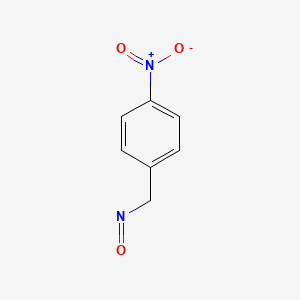
(2S)-1-(Chloroacetyl)azetidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-(Chloroacetyl)azetidine-2-carboxylic acid: is a chiral compound with a unique structure that includes an azetidine ring, a carboxylic acid group, and a chloroacetyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-(Chloroacetyl)azetidine-2-carboxylic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Chloroacetyl Group: The chloroacetyl group can be introduced via acylation reactions using chloroacetyl chloride in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions:
Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The chloroacetyl group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products:
Substitution Products: Various substituted azetidine derivatives.
Oxidation Products: Oxidized forms of the azetidine ring or the chloroacetyl group.
Reduction Products: Reduced forms of the functional groups.
Hydrolysis Products: Carboxylic acids and other hydrolyzed derivatives.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: (2S)-1-(Chloroacetyl)azetidine-2-carboxylic acid can be used as a building block in the synthesis of more complex organic molecules.
Chiral Catalysts: Its chiral nature makes it useful in the development of chiral catalysts for asymmetric synthesis.
Biology and Medicine:
Drug Development: The compound’s unique structure and reactivity make it a candidate for drug development, particularly in designing molecules with specific biological activities.
Biochemical Studies: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry:
Material Science: The compound can be utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of (2S)-1-(Chloroacetyl)azetidine-2-carboxylic acid involves its interaction with various molecular targets, depending on its application. For instance:
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Metabolic Pathways: The compound can be involved in metabolic pathways, influencing the synthesis or degradation of biomolecules.
類似化合物との比較
(2S)-1-(Bromoacetyl)azetidine-2-carboxylic acid: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.
(2S)-1-(Fluoroacetyl)azetidine-2-carboxylic acid: Contains a fluoroacetyl group.
(2S)-1-(Iodoacetyl)azetidine-2-carboxylic acid: Contains an iodoacetyl group.
Uniqueness:
Reactivity: The chloroacetyl group in (2S)-1-(Chloroacetyl)azetidine-2-carboxylic acid provides unique reactivity compared to its bromo, fluoro, and iodo counterparts.
Applications: Its specific reactivity and properties make it suitable for certain applications where other similar compounds may not be as effective.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
255882-89-4 |
|---|---|
分子式 |
C6H8ClNO3 |
分子量 |
177.58 g/mol |
IUPAC名 |
(2S)-1-(2-chloroacetyl)azetidine-2-carboxylic acid |
InChI |
InChI=1S/C6H8ClNO3/c7-3-5(9)8-2-1-4(8)6(10)11/h4H,1-3H2,(H,10,11)/t4-/m0/s1 |
InChIキー |
JYUPFCQRUCBSIO-BYPYZUCNSA-N |
異性体SMILES |
C1CN([C@@H]1C(=O)O)C(=O)CCl |
正規SMILES |
C1CN(C1C(=O)O)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{6-[(E)-(4-Acetylphenyl)diazenyl]-2-oxo-2H-1-benzopyran-3-yl}acetamide](/img/structure/B14238715.png)
![5,8-Methano[1,3]thiazolo[4,5-e][1,3]diazepine](/img/structure/B14238727.png)


![2-N,6-N-bis[(E)-hydrazinylidenemethyl]pyridine-2,6-dicarboxamide](/img/structure/B14238747.png)
![4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14238758.png)
![Benzoic acid, 2-[[(1,4-dioxopentyl)oxy]methyl]-5-methoxy-4-nitro-](/img/structure/B14238766.png)
![10-{[4-(Acetylsulfanyl)phenyl]ethynyl}anthracene-9-carboxylic acid](/img/structure/B14238775.png)

![1-[4-(4-Methylphenoxy)but-2-yn-1-yl]piperidine](/img/structure/B14238787.png)
![Glycine, N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)-, (1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide (9CI)](/img/structure/B14238795.png)



